molecular formula C11H19NO4 B1399629 tert-Butyl 3-acetylmorpholine-4-carboxylate CAS No. 1622329-00-3

tert-Butyl 3-acetylmorpholine-4-carboxylate

Cat. No.: B1399629
CAS No.: 1622329-00-3
M. Wt: 229.27 g/mol
InChI Key: DLUVGYXVQLATAK-UHFFFAOYSA-N
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Description

tert-Butyl 3-acetylmorpholine-4-carboxylate: is a chemical compound belonging to the class of morpholine derivatives. It is characterized by its unique chemical structure, which includes a tert-butyl group, an acetyl group, and a morpholine ring. This compound is commonly used in various fields of research due to its distinctive properties and biological activity .

Scientific Research Applications

tert-Butyl 3-acetylmorpholine-4-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “tert-Butyl 3-acetylmorpholine-4-carboxylate” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, and precautions should be taken when handling this compound. For more detailed safety information, please refer to the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 3-acetylmorpholine-4-carboxylate can be compared with other morpholine derivatives such as:

  • tert-Butyl 4-morpholinecarboxylate
  • 3-Acetylmorpholine
  • 4-Morpholinecarboxylic acid

Uniqueness: The presence of both tert-butyl and acetyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its specific structure allows for targeted interactions in various applications .

Properties

IUPAC Name

tert-butyl 3-acetylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUVGYXVQLATAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622329-00-3
Record name tert-butyl 3-acetylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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